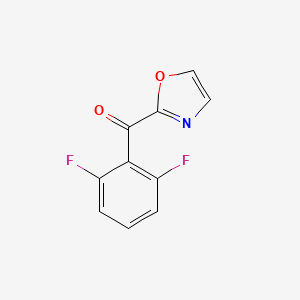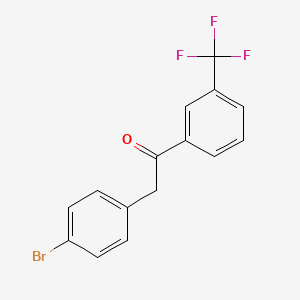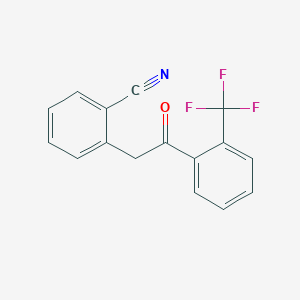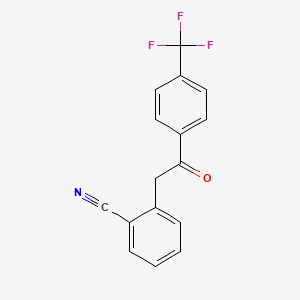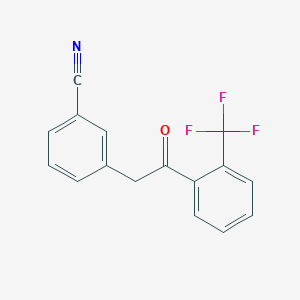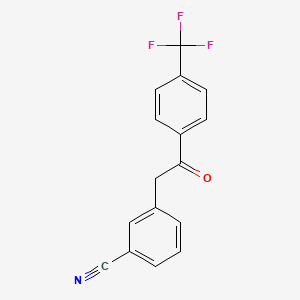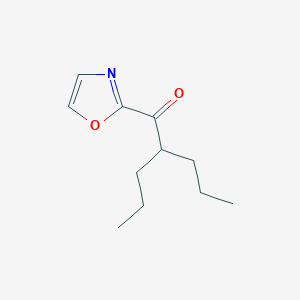
2-(2-Propylvaleryl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Propylvaleryl)oxazole is a heterocyclic compound with the molecular formula C11H17NO2. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including 2-(2-Propylvaleryl)oxazole, can be achieved through several methods. One common approach involves the condensation of α-haloketones with amides or amidines. Another method includes the cyclization of α-aminoketones with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of oxazole derivatives often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their eco-friendly and efficient catalytic properties in the synthesis of oxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(2-Propylvaleryl)oxazole can undergo various chemical reactions, including:
Electrophilic Substitution: The oxazole ring can participate in electrophilic substitution reactions, particularly at the C4 and C5 positions.
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, especially at the carbonyl group.
Oxidation and Reduction: Oxidation and reduction reactions can modify the functional groups attached to the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophilic Substitution: Halogens, nitrating agents, and sulfonating agents.
Nucleophilic Addition: Grignard reagents, organolithium compounds, and hydrides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated oxazole derivatives, while nucleophilic addition can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Propylvaleryl)oxazole involves its interaction with various molecular targets and pathways. The oxazole ring can bind to receptors and enzymes through non-covalent interactions, influencing biological processes. This compound’s ability to interact with a wide range of targets makes it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with a simple oxazole ring.
Benzoxazole: Contains a fused benzene ring, offering different chemical properties.
Isoxazole: Similar structure but with the nitrogen and oxygen atoms in different positions.
Thiazole: Contains a sulfur atom instead of oxygen, leading to different reactivity
Uniqueness
2-(2-Propylvaleryl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylvaleryl group can influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development .
Properties
IUPAC Name |
1-(1,3-oxazol-2-yl)-2-propylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-5-9(6-4-2)10(13)11-12-7-8-14-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOKYMZQUXDWIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)C1=NC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642063 |
Source


|
| Record name | 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-38-1 |
Source


|
| Record name | 1-(2-Oxazolyl)-2-propyl-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
